N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-18-6-4-5-17-15(18)10-13-25(17)14-11-22-20(27)9-8-16-21(28)26-12-3-2-7-19(26)24-23-16/h2-7,10,12-13H,8-9,11,14H2,1H3,(H,22,27) |
InChI Key |
GQCONVRCNKZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridotriazine ring. The final step involves coupling these two moieties through an amide bond formation.
Indole Derivative Synthesis: The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridotriazine Synthesis: The pyridotriazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyridines and nitriles.
Coupling Reaction: The final step involves coupling the indole and pyridotriazine derivatives using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in the pyridotriazine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of pyridotriazine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridotriazine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related propanamide derivatives and their distinguishing attributes:
Structure-Activity Relationship (SAR) Insights
- Indole Substitution : The 4-methoxyindole in the target compound may enhance metabolic stability compared to unsubstituted indoles (e.g., McPT in ) while maintaining π-π stacking interactions with aromatic residues in target proteins .
- Heterocyclic Moieties: Pyrido-triazinone’s conjugated system could improve binding affinity to ATP-binding pockets (similar to pyrido-pyrimidinones in ) but may reduce solubility compared to morpholine or thiomorpholine derivatives () .
- Amide Linker : The propanamide spacer provides conformational flexibility, critical for accommodating diverse binding sites. Shorter or bulkier linkers (e.g., cyclopropane in ) may restrict this flexibility .
Pharmacological and Physicochemical Comparison
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic compound with potential therapeutic applications. Its structure incorporates an indole moiety and a pyrido-triazinone framework, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : CHNO
- Molecular Weight : 391.4 g/mol
- CAS Number : 1324066-78-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of microtubule assembly, which are critical for cell division.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses antibacterial effects against various strains of bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, preliminary studies have indicated that this compound may exhibit anti-inflammatory effects. The suppression of pro-inflammatory cytokines was observed in models treated with the compound.
Case Studies
A notable case study involved the administration of this compound in an animal model of breast cancer. The treated group showed a significant reduction in tumor volume compared to the control group, suggesting effective tumor growth inhibition.
Q & A
Q. How can toxicity be profiled in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
